Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or another suitable solvent with an acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the synthesis of derivatives with specific biological or chemical properties.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 3-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-16(15-12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H2,14,15) |
InChI Key |
SZXBVVZRENGLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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